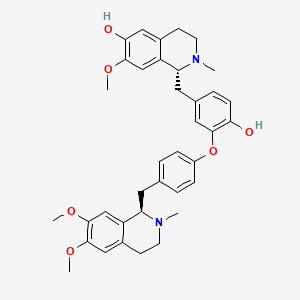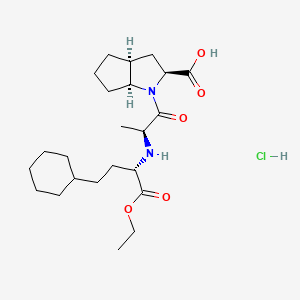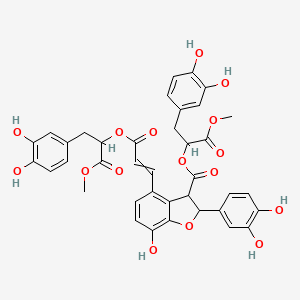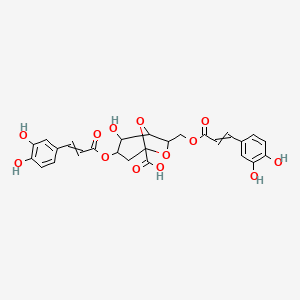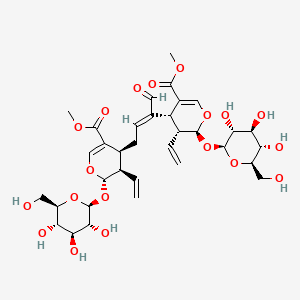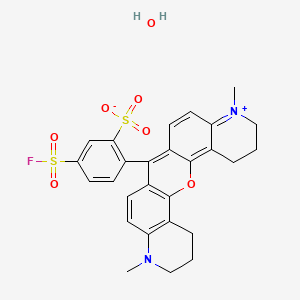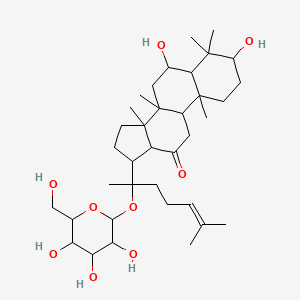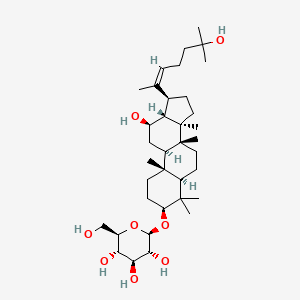
PseudoginsenosideRh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis
The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis
The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .Scientific Research Applications
-
Cancer Research
- Pseudoginsenoside Rh2 has been studied for its potential anti-cancer properties . It’s synthesized from ginsenoside Rh2 and has shown to enhance the anti-proliferative activity of ginsenosides . In one study, it was found to induce protective autophagy in HepG2 cells, a type of liver cancer cell . The compound increased the expressions of certain proteins associated with apoptosis and autophagy, and activated certain pathways involved in these processes .
- The results indicated that Pseudoginsenoside Rh2 could induce protective autophagy in HepG2 cells, at least in part, via AMPK and the PI3K/Akt/mTOR pathway .
-
Immunomodulation
- Pseudoginsenoside Rh2 has been found to upregulate the innate and adaptive immune response in cyclophosphamide-induced immunocompromised mice . This was evidenced by the number of leukocytes, cellular immunity, and phagocytosis of macrophages .
- The results suggest that Pseudoginsenoside Rh2 could potentially be used to enhance immune responses in immunocompromised individuals .
-
Antioxidant Research
- Pseudoginsenoside Rh2 is a compound isolated from plants of the genus Panax, which has excellent antioxidant activity . Antioxidants prevent or reduce oxidation processes, which can protect cells from damage caused by free radicals .
- The antioxidant properties of Pseudoginsenoside Rh2 could potentially be used to prevent or treat diseases associated with oxidative stress .
-
Drug Delivery
- Pseudoginsenoside Rh2 has been used in the synthesis of novel Au nanoparticles, acting as both reducing and stabilizing agents . These nanoparticles were found to exhibit desirable inhibitory effects on different cancer cell lines .
- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of new drug delivery systems, particularly for cancer treatment .
-
Nanotechnology
- Pseudoginsenoside Rh2 has been used in the synthesis of Au nanoparticles, which have exhibited outstanding physicochemical properties in biomedical fields . The nanoparticles were found to inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance reactive oxygen species generation, and regulate protein expressions to trigger cell apoptosis .
- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of nanotechnology-based treatments .
-
Traditional Chinese Medicine (TCM)
- Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng, which is commonly used in TCM . Ginsenosides, including Pseudoginsenoside Rh2, are believed to have multiple pharmacological functions .
- While the specific outcomes of using Pseudoginsenoside Rh2 in TCM are not fully documented, it’s believed that the compound could potentially contribute to the therapeutic effects of ginseng in TCM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZBVXSGVWFFX-UKHVTAPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PseudoginsenosideRh2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

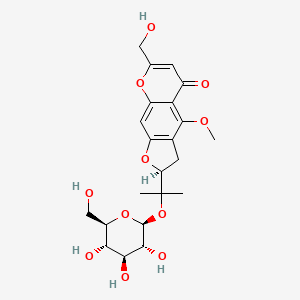
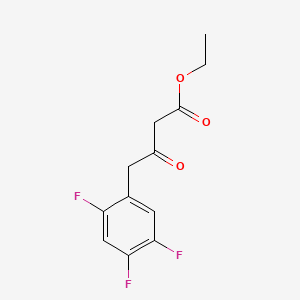
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/no-structure.png)
